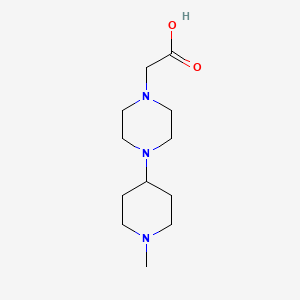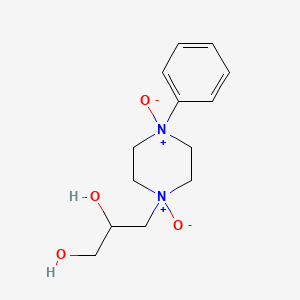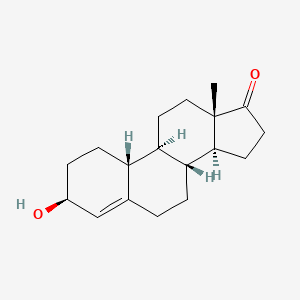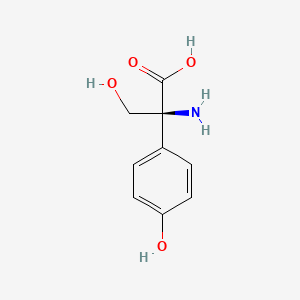
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid, also known as L-Tyrosine, is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. This compound is also involved in the production of melanin, the pigment responsible for the color of skin and hair.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid can be achieved through various methods. One common approach involves the hydroxylation of phenylalanine using phenylalanine hydroxylase. This enzyme catalyzes the conversion of phenylalanine to tyrosine in the presence of oxygen and tetrahydrobiopterin as a cofactor.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce tyrosine. The fermentation process is optimized to maximize yield and purity, followed by downstream processing to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Tyrosine can be oxidized to form dopaquinone, an intermediate in melanin biosynthesis.
Reduction: Reduction of tyrosine can lead to the formation of tyramine, a biogenic amine.
Substitution: Tyrosine can undergo electrophilic substitution reactions, particularly at the para position of the phenol ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of tyrosinase.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Dopaquinone, leading to melanin.
Reduction: Tyramine.
Substitution: Halogenated tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its role in protein synthesis and enzyme activity.
Medicine: Investigated for its potential in treating conditions such as depression, Parkinson’s disease, and phenylketonuria.
Industry: Used in the production of dietary supplements and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid involves its conversion to neurotransmitters. Tyrosine is hydroxylated to form L-DOPA, which is then decarboxylated to produce dopamine. Dopamine can be further converted to norepinephrine and epinephrine. These neurotransmitters play key roles in regulating mood, cognition, and the body’s response to stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylalanine: A precursor to tyrosine, sharing a similar structure but lacking the hydroxyl group on the phenol ring.
Tryptophan: Another aromatic amino acid, serving as a precursor to serotonin and melatonin.
DOPA: An intermediate in the biosynthesis of dopamine from tyrosine.
Uniqueness
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid is unique due to its dual role as a precursor to both neurotransmitters and melanin. This dual functionality makes it a critical compound in both neurological and dermatological research.
Eigenschaften
Molekularformel |
C9H11NO4 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
(2S)-2-amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-9(5-11,8(13)14)6-1-3-7(12)4-2-6/h1-4,11-12H,5,10H2,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
MRCCHJGQBLNMFU-SECBINFHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@](CO)(C(=O)O)N)O |
Kanonische SMILES |
C1=CC(=CC=C1C(CO)(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



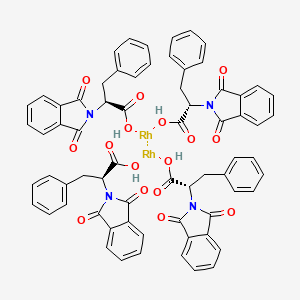

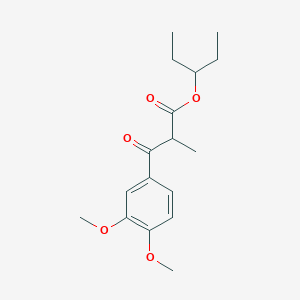
![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
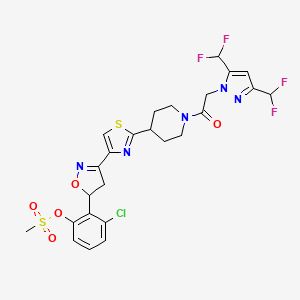
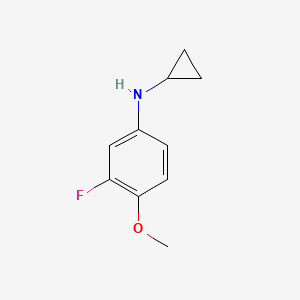

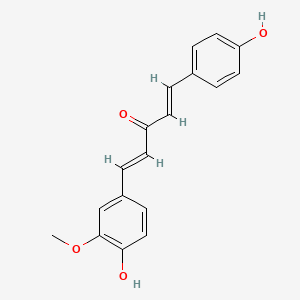
![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)
